1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole
Description
1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 4-chlorobenzyl group at the N1 position and a furan-2-yl substituent at the C2 position.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXSTZHTOCBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 4-chlorobenzyl chloride with 2-furylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in targeted cancer therapy.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The furan ring and chlorophenylmethyl group enhance its binding affinity and specificity. This compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is highlighted through comparisons with related benzodiazole and benzimidazole derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
*Estimated based on analogs.
Key Observations:
Substituent Effects on Bioactivity :
- The furan-2-yl group in the target compound may improve π-π stacking or polar interactions with biological receptors compared to methyl or amine substituents. For example, furan-containing analogs in (e.g., imidazo[1,2-a]pyridines with triazolyl-furan groups) exhibited potent human constitutive androstane receptor (CAR) agonist activity (EC₅₀ < 100 nM) .
- In contrast, the 4-methoxyphenyl group in increases lipophilicity (XLogP3: 5.6), which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s General Procedure IV, where triazole or furan derivatives are coupled to a benzodiazole core via Sonogashira or click chemistry (yields: 78–92%) .
Potential Applications: Benzodiazoles with chlorophenyl groups are frequently explored in pesticidal (e.g., triadimefon ) and antiviral contexts (e.g., Tsg101 inhibitors in herpes budding ). The furan-2-yl group’s electron-rich nature could modulate binding to heme-containing enzymes (e.g., aromatase inhibitors ).
Research Findings and Data Gaps
- Computational Insights : The topological polar surface area (TPSA) of the target compound is estimated to be ~36.3 Ų (similar to ), indicating moderate permeability.
- Contradictions : lists chlorophenyl-triazole derivatives as fungicides, but furan-containing analogs in prioritize receptor binding over antifungal activity. This highlights substituent-dependent functional divergence.
Biological Activity
1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.
- Molecular Formula : C14H12ClN3O
- Molecular Weight : 273.72 g/mol
- CAS Number : 1408705-83-8
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, research involving various cancer cell lines demonstrated that this benzodiazole derivative exhibits cytotoxic effects.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole on several human cancer cell lines (A549, H460, HT-29) using an MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (µg/mL) | Comparison to Control (5-FU) |
|---|---|---|
| A549 | 193.93 | Lower than 371.36 (5-FU) |
| H460 | 208.58 | Comparable |
| HT-29 | 238.14 | Comparable |
The compound showed lower IC50 values than the positive control (5-fluorouracil), indicating potent anticancer activity.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated that it possesses significant antibacterial activity.
Case Study: Antimicrobial Screening
In a screening assay against common pathogens, the compound exhibited the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole may serve as a potential lead compound for developing new antibiotics.
Antioxidant Activity
Antioxidant assays were conducted to evaluate the ability of the compound to scavenge free radicals. The results indicated moderate antioxidant activity.
Case Study: DPPH Radical Scavenging Assay
The DPPH radical scavenging activity of the compound was tested, yielding an IC50 value of 64.098 µg/mL, demonstrating its potential as an antioxidant agent.
Structure-Activity Relationship (SAR)
The structure of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole plays a crucial role in its biological activity. The presence of the chlorophenyl group and the furan moiety contributes significantly to its pharmacological properties.
Key Findings:
- The chlorophenyl group enhances lipophilicity and facilitates cell membrane penetration.
- The furan ring is known for its ability to participate in electron delocalization, which may stabilize reactive intermediates during biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
